7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methyl-2-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-3-4-8-6-9-11-10(14)5-7(2)13(9)12-8/h5-6H,3-4H2,1-2H3,(H,11,14) |
InChI Key |
MCXKGLGNBJQVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=CC(=O)NC2=C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves using potassium hydrogen sulfate (KHSO4) in aqueous ethanol under ultrasonic conditions. This method provides good yields and is considered environmentally friendly . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidinone ring undergoes nucleophilic substitution at electrophilic positions, particularly at C-3 and C-5. For example:
-
Amination : Reaction with amines (e.g., NH₃, substituted anilines) under basic conditions yields amino derivatives.
-
Halogenation : Treatment with PCl₅ or SOCl₂ introduces chloro groups at reactive sites, enabling further cross-coupling reactions.
Table 1: Nucleophilic Substitution Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ (aq.) | 80°C, 12 h | 3-Amino derivative | 72 |
| PCl₅ | Reflux, DCM, 6 h | 5-Chloro intermediate | 85 |
Cyclocondensation Reactions
The compound participates in cyclocondensation to form fused heterocycles. For instance, reacting with β-keto esters or aldehydes generates tricyclic systems :
text7-methyl-2-propyl-pyrazolopyrimidinone + β-keto ester → Fused quinazolinone derivative
Key Data :
Aza-Michael Addition
The pyrazole nitrogen acts as a nucleophile in aza-Michael additions with α,β-unsaturated carbonyl compounds. A green synthesis approach using ultrasonic irradiation achieves high efficiency :
text7-methyl-2-propyl-pyrazolopyrimidinone + methyl propiolate → Functionalized adduct
Table 2: Aza-Michael Reaction Optimization
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| KHSO₄ | H₂O/EtOH | 30 | 89 |
| None | H₂O/MeOH | 60 | 72 |
Tautomerism-Dependent Reactivity
The compound exhibits keto-enol tautomerism, influencing its reactivity:
-
Keto form : Favors electrophilic attacks at C-5.
-
Enol form : Enhances nucleophilic behavior at C-7.
Impact : Solvent polarity and pH significantly alter reaction pathways and product distributions.
Stability Under Environmental Conditions
-
pH sensitivity : Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions.
-
Thermal stability : Stable up to 200°C, with decomposition onset at 220°C.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits promising anticancer properties. It has been studied for its ability to inhibit various kinases involved in cancer progression. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
2. Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in preclinical models. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Biological Research
1. Enzyme Inhibition Studies
this compound is being investigated as a selective inhibitor of certain enzymes, particularly kinases. Its mechanism of action involves binding to the ATP-binding site of kinases, thereby preventing substrate phosphorylation and disrupting signaling pathways associated with cell growth and survival .
2. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It appears to mitigate oxidative stress and improve neuronal survival under conditions simulating neurotoxic environments .
Material Science Applications
1. Polymer Development
In material science, derivatives of this compound are being explored for their potential use in developing novel polymers with specific mechanical and thermal properties. These polymers can be utilized in coatings and composites that require enhanced durability and resistance to environmental degradation .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Cancer Research | Demonstrated significant apoptosis in treated cancer cell lines with IC50 values indicating effective inhibition of cancer cell proliferation. |
| Anti-inflammatory Research | Immunology | Showed a reduction in TNF-alpha and IL-6 levels in animal models of inflammation, supporting its potential use in therapeutic formulations for inflammatory diseases. |
| Neuroprotective Effects | Neuroscience | Reported improved survival rates of neurons exposed to neurotoxic agents compared to control groups, suggesting protective mechanisms against oxidative stress. |
Mechanism of Action
The mechanism of action of 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at Position 7
The substituent at position 7 significantly influences electronic and steric properties:
- 7-(Trifluoromethyl) Derivatives : Compounds like 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one () exhibit enhanced electrophilicity due to the electron-withdrawing trifluoromethyl group. This facilitates nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, enabling diverse functionalization at position 5 .
- 7-Methyl Group (Target Compound) : The methyl group at position 7 provides moderate electron-donating effects, balancing reactivity and stability. Compared to trifluoromethyl analogues, it may reduce electrophilicity but improve lipophilicity.
Table 1: Substituent Effects at Position 7
Substituent Effects at Position 2
Position 2 modifications impact solubility and biological activity:
- 2-Phenyl Derivatives : 2-Phenylpyrazolo[1,5-a]pyrimidines () are associated with anti-inflammatory and analgesic activities, attributed to aromatic π-stacking interactions in biological targets.
- 2-Amino Derivatives: 2-Amino-5-methyl-4H-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one () introduces hydrogen-bonding capability, which could enhance target affinity.
Table 2: Substituent Effects at Position 2
Core Heterocycle Modifications
Replacing the pyrimidine ring with other heterocycles alters electronic properties:
- Pyrazolo[1,5-a]pyridines: Derivatives like pyrazolo[1,5-a]pyridin-2-ylmethanol () replace pyrimidine with pyridine, reducing planarity and conjugation. This may diminish π-π interactions in biological systems compared to the target compound’s planar pyrimidine core .
- Triazolo[1,5-a]pyrimidines : Compounds such as 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one () introduce a triazole ring, increasing nitrogen content and polarity, which could affect solubility and binding kinetics.
Biological Activity
7-Methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS Number: 177199-82-5) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. The following sections provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine scaffold with specific substitutions that enhance its biological properties.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines .
Antitubercular Activity
This compound has also been identified as a potential lead compound against Mycobacterium tuberculosis (Mtb). A focused library of analogues was synthesized to explore structure-activity relationships (SAR), revealing that certain modifications significantly improved antitubercular activity while maintaining low cytotoxicity .
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as kinases and enzymes. The compound competes with adenosine triphosphate (ATP) for binding to the active sites of these enzymes, disrupting downstream signaling pathways associated with cell proliferation and survival .
Structure–Activity Relationship Studies
A comprehensive SAR study evaluated various analogues of this compound to identify key structural features contributing to its biological activity. The study determined minimum inhibitory concentrations (MICs) against Mtb and highlighted the importance of specific functional groups in enhancing bioactivity .
| Compound | Structure | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |
|---|---|---|---|
| P1 | - | 0.25 | 15 |
| P2 | - | 0.30 | 18 |
| P3 | - | 0.20 | 12 |
Antimicrobial Activity
In addition to anticancer and antitubercular properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated significant inhibition zones and low MIC values against Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for development as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, and how can reaction parameters be optimized?
Methodological Answer: Synthesis typically involves cyclization of precursors under controlled conditions. For example:
- Core Formation : Cyclization of aminopyrazole derivatives with β-keto esters or nitriles in polar solvents (e.g., ethanol or methanol) at reflux temperatures .
- Functionalization : Position 7 modifications may use silylformamidine reagents in anhydrous benzene, followed by crystallization from hexane or cyclohexane/CH₂Cl₂ mixtures .
- Optimization Tips :
- Yield Improvement : Adjust stoichiometry of silylformamidine (e.g., 1.2–1.5 equivalents) to minimize side reactions.
- Purity : Column chromatography (silica gel, petroleum ether/ethyl acetate 9:1) or recrystallization improves purity .
- Key Data : Typical yields range from 45–70%, with melting points ~118–120°C .
Q. How should researchers interpret conflicting NMR data for pyrazolo[1,5-a]pyrimidin-5-one derivatives?
Methodological Answer: Discrepancies between calculated and observed NMR data often arise from:
- Tautomerism : The pyrimidinone ring may exhibit keto-enol tautomerism, altering proton environments .
- Sample Purity : Residual solvents (e.g., dioxane) or byproducts can skew shifts. Use preparative TLC or HPLC for purification .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons in CDCl₃ typically resonate at δ 7.5–8.5 ppm .
- Validation : Cross-check with ¹³C NMR and DEPT-135 to confirm quaternary carbons (e.g., C=O at δ ~160–170 ppm) .
Advanced Research Questions
Q. What strategies address low reproducibility in synthesizing 7-substituted pyrazolo[1,5-a]pyrimidin-5-one derivatives?
Methodological Answer: Common challenges and solutions include:
- Moisture Sensitivity : Use argon atmospheres for reactions involving silyl reagents or phosphorus oxychloride .
- Byproduct Formation : Monitor reaction progress via LC-MS; quenching with NaHCO₃ minimizes acidic byproducts .
- Scaling-Up : Reduce solvent volume by 30–40% during reflux to improve kinetics without decomposition .
- Case Study : Substitution at position 7 with chlorine (via POCl₃) requires strict temperature control (70–80°C) to avoid over-chlorination .
Q. How can crystallography and computational modeling elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks. For example, methyl groups at position 5 induce planar conformations, enhancing binding to kinase pockets .
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., COX-2 or KDR kinase) to predict binding affinities. The trifluoromethyl group (if present) increases hydrophobic interactions .
- SAR Insights :
- Propyl vs. Phenyl at Position 2 : Longer alkyl chains (e.g., propyl) improve membrane permeability but may reduce solubility .
- Methyl at Position 7 : Enhances metabolic stability compared to hydroxyl or chloro substituents .
Q. What in vitro assays are recommended for evaluating kinase inhibition potential?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) for HMG-CoA reductase or KDR kinase. IC₅₀ values for analogs range from 0.5–5 µM .
- Cellular Assays :
- Data Interpretation : Compare with reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
Safety and Handling
Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidin-5-one derivatives?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃ or silylformamidine) .
- Waste Disposal : Collect organic residues in halogen-resistant containers; incinerate at >1000°C .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. How should researchers mitigate toxicity risks during biological testing?
Methodological Answer:
- In Vitro Precautions :
- In Vivo Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
